molecular formula C19H18BrClN2O3 B3210501 5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide CAS No. 1070960-19-8

5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Cat. No. B3210501
CAS RN: 1070960-19-8
M. Wt: 437.7 g/mol
InChI Key: ZVFIRNVNWXILQW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide, also known as BMOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMOE is a synthetic molecule that belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis

This compound has been used in organic synthesis . It is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. It has the ability to form strong covalent bonds with other molecules, which makes it a valuable building block in organic synthesis .

Catalyst

The compound has been used as a catalyst . Its unique properties allow it to speed up chemical reactions without being consumed in the process.

Enzyme Substrate

It has been used as a substrate for various enzymes . Enzymes are proteins that act as biological catalysts, and substrates are the molecules upon which enzymes act. The compound’s ability to act as a substrate can be useful in studying enzyme kinetics and mechanisms.

Suzuki–Miyaura Coupling

The compound has been used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction. This reaction is widely used in organic chemistry for the synthesis of carbon-carbon bonds .

Protodeboronation of Pinacol Boronic Esters

The compound has been used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is replaced by a hydrogen atom. This process is not well developed, and the compound’s use in this area represents a significant contribution to the field .

Synthesis of Dapagliflozin

The compound has been used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor. Dapagliflozin is a medication used to treat type 2 diabetes .

properties

IUPAC Name

5-bromo-2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c20-14-3-6-17(21)16(12-14)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFIRNVNWXILQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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